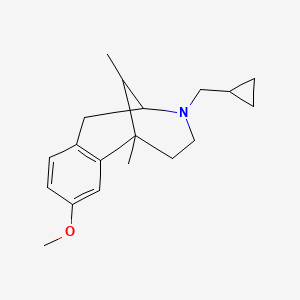
2,4,6-Triphenylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenylheptane is an organic compound characterized by a heptane backbone substituted with three phenyl groups at the 2nd, 4th, and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylheptane typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the use of benzalacetophenone and acetophenone in the presence of a catalyst such as fluoboric acid. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing and subsequent crystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triphenylheptane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce any present functional groups to simpler forms.
Substitution: Phenyl groups in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,4,6-Triphenylheptane has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenylheptane involves its interaction with molecular targets through various pathways. The compound’s conformational flexibility allows it to adopt different states, which can influence its reactivity and interactions with other molecules. Studies have shown that the compound exhibits specific relaxation processes depending on its isomeric form, which can affect its overall behavior in chemical reactions .
Comparación Con Compuestos Similares
2,4-Diphenylpentane: This compound has a similar structure but with two phenyl groups instead of three. It serves as a simpler model for studying conformational dynamics.
2,4,6-Triphenylpyrylium Tetrafluoroborate: This compound is used in various synthetic applications and has a different functional group arrangement compared to 2,4,6-Triphenylheptane.
Uniqueness: this compound is unique due to its three phenyl groups, which provide a higher degree of conformational flexibility and potential for diverse chemical reactivity. This makes it a valuable compound for studying molecular dynamics and developing advanced materials.
Propiedades
Número CAS |
22094-76-4 |
|---|---|
Fórmula molecular |
C25H28 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2,6-diphenylheptan-4-ylbenzene |
InChI |
InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
Clave InChI |
UGXZATJBUAYFHA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



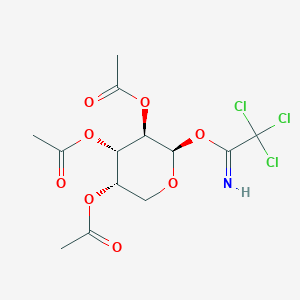
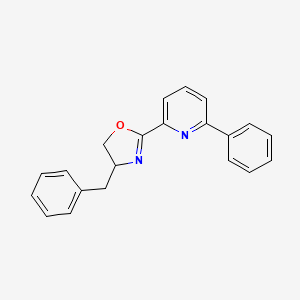

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)


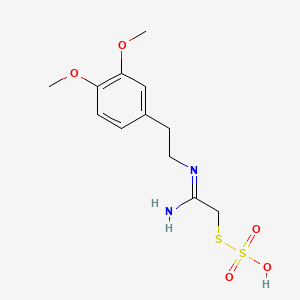
![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
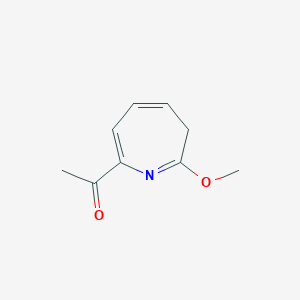

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)
